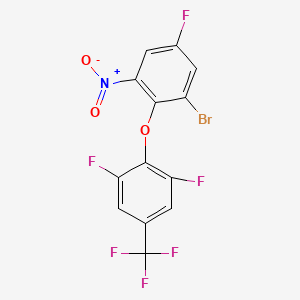
Supinine N-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Supinine N-oxide is a pyrrolizidine alkaloid, a class of naturally occurring chemical compounds found in certain plants. These alkaloids are known for their complex structures and diverse biological activities. This compound is derived from supinine, which is a less toxic pyrrolizidine alkaloid compared to others in its class .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Supinine N-oxide can be synthesized through the oxidation of supinine. Common oxidizing agents used for this transformation include sodium percarbonate, sodium perborate in acetic acid, and urea-hydrogen peroxide adduct (UHP) . These reactions typically occur under mild conditions and yield the N-oxide in excellent yields.
Industrial Production Methods
Industrial production of this compound would likely involve the use of continuous flow reactors to ensure consistent and efficient production. The use of titanium silicalite (TS-1) in a packed-bed microreactor with hydrogen peroxide in methanol as a solvent has been shown to be an effective method for producing various N-oxides .
Analyse Des Réactions Chimiques
Types of Reactions
Supinine N-oxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more complex N-oxide derivatives.
Reduction: Reduction of this compound can revert it back to supinine.
Substitution: N-oxide compounds can participate in substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Sodium percarbonate, sodium perborate in acetic acid, and UHP are commonly used oxidizing agents
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst can be used to reduce N-oxides back to their parent amines.
Substitution: Various nucleophiles can be used to substitute at the nitrogen atom under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various N-oxide derivatives, reduced amines, and substituted nitrogen compounds.
Applications De Recherche Scientifique
Supinine N-oxide has several applications in scientific research:
Chemistry: It is used as a model compound to study the reactivity and stability of N-oxides.
Biology: this compound is studied for its potential biological activities, including its interactions with enzymes and other biomolecules.
Mécanisme D'action
The mechanism of action of supinine N-oxide involves its interaction with various molecular targets and pathways. As an N-oxide, it can participate in redox reactions, influencing the oxidative state of cells and tissues. This can lead to various biological effects, including modulation of enzyme activity and interaction with DNA .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Retronecine N-oxide
- Heliotridine N-oxide
- Otonecine N-oxide
Uniqueness
Supinine N-oxide is unique among pyrrolizidine alkaloids due to its lower toxicity and distinct chemical structure. Unlike other pyrrolizidine alkaloids, which are often highly toxic, this compound is considered to be of minor toxicity . This makes it a valuable compound for research and potential therapeutic applications.
Propriétés
Numéro CAS |
24351-90-4 |
|---|---|
Formule moléculaire |
C15H25NO5 |
Poids moléculaire |
299.36 g/mol |
Nom IUPAC |
[(4R)-4-oxido-5,6,7,8-tetrahydro-3H-pyrrolizin-4-ium-1-yl]methyl 2-hydroxy-2-[(1S)-1-hydroxyethyl]-3-methylbutanoate |
InChI |
InChI=1S/C15H25NO5/c1-10(2)15(19,11(3)17)14(18)21-9-12-6-8-16(20)7-4-5-13(12)16/h6,10-11,13,17,19H,4-5,7-9H2,1-3H3/t11-,13?,15?,16+/m0/s1 |
Clé InChI |
ZKRKVSLSTMOPAL-SXSDBLRQSA-N |
SMILES isomérique |
C[C@@H](C(C(C)C)(C(=O)OCC1=CC[N@+]2(C1CCC2)[O-])O)O |
SMILES canonique |
CC(C)C(C(C)O)(C(=O)OCC1=CC[N+]2(C1CCC2)[O-])O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(6S,8S,9R,10S,11S,13S,14S,17S)-6,9-difluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B13424769.png)


![1,2,3,4,5,5,6,6-Octafluorobicyclo[2.2.0]hex-2-ene](/img/structure/B13424780.png)
![(2R)-2-[[(1S)-1-carboxy-3-[[(1S)-1-carboxy-2-(1H-imidazol-5-yl)ethyl]amino]propyl]amino]pentanedioic acid](/img/structure/B13424781.png)
![8-Methyl-5-(2-(6-methylpyridin-3-yl)ethyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B13424784.png)




![(1A-methyl-6-oxo-3-phenoxy-1,1a,6,6a-tetrahydroindeno[1,2-b]azirine-6a-carbonyl)glycine](/img/structure/B13424811.png)


![2,2'-(1,6-Hexanediyl)bis[5-benzofurancarboximidamide]](/img/structure/B13424838.png)
